molecular formula C12H18BrN3O2 B10904117 (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B10904117
M. Wt: 316.19 g/mol
InChI Key: BLFMTPCYGVTRGM-UHFFFAOYSA-N
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Description

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a morpholine ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethylene glycol with ammonia or a primary amine under high temperature and pressure.

    Coupling Reaction: The brominated pyrazole and the morpholine are coupled using a suitable coupling agent such as a carbodiimide or a phosphonium salt to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Dehalogenated compounds or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers and materials for improved thermal and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential lead compound for the development of new pharmaceuticals due to its unique structure.

Medicine

    Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Cancer Research: Investigated for its potential anticancer activity through inhibition of specific cancer cell pathways.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE: shares similarities with other pyrazole and morpholine derivatives such as:

Uniqueness

  • Structural Features : The combination of a brominated pyrazole and a dimethyl-substituted morpholine ring is unique, providing distinct chemical and biological properties.
  • Reactivity : The presence of bromine and methyl groups influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C12H18BrN3O2/c1-7-5-16(6-8(2)18-7)12(17)11-10(13)9(3)15(4)14-11/h7-8H,5-6H2,1-4H3

InChI Key

BLFMTPCYGVTRGM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2Br)C)C

Origin of Product

United States

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